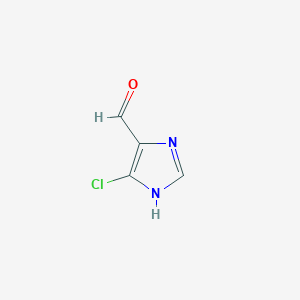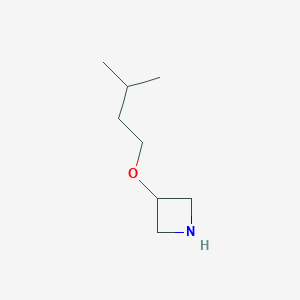
2-Hydrazinyl-4-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4-methoxypyridine is an organic compound with the molecular formula C6H9N3O It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the second position and a methoxy group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-methoxypyridine typically involves the reaction of 2-chloro-4-methoxypyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-chloro-4-methoxypyridine+hydrazine hydrate→this compound+HCl
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazones and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-4-methoxypyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinyl-4-methylpyridine: Similar structure with a methyl group instead of a methoxy group.
4-Hydrazinyl-2-methoxypyridine: Similar structure with the positions of the hydrazinyl and methoxy groups swapped.
2-Hydrazinylthiazole derivatives: Compounds with a thiazole ring instead of a pyridine ring.
Uniqueness
2-Hydrazinyl-4-methoxypyridine is unique due to the specific positioning of the hydrazinyl and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
(4-methoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H9N3O/c1-10-5-2-3-8-6(4-5)9-7/h2-4H,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
QTNZZMBNNSTIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)




![4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B11922821.png)







